molecular formula C5H11BrOSi B8319791 [(2-Bromoethenyl)oxy](trimethyl)silane CAS No. 64556-66-7

[(2-Bromoethenyl)oxy](trimethyl)silane

Cat. No.: B8319791
CAS No.: 64556-66-7
M. Wt: 195.13 g/mol
InChI Key: KDPKNARRJNETNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of (2-Bromoethenyl)oxysilane

Molecular Geometry and Bonding Characteristics

The compound’s structure centers on a tetrahedral silicon atom bonded to three methyl groups and a bromoethenyloxy moiety (-O-CH₂-CH₂Br). The Si-O bond length is typically ~1.63 Å in similar silyl ethers, while the C-Br bond in the ethenyl group measures ~1.93 Å . Hybridization at silicon (sp³) ensures a tetrahedral geometry, with bond angles approximating 109.5°. The bromoethenyloxy group introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Table 1: Key Bond Parameters

Bond Type Length (Å) Angle (°) Source Analog
Si-O 1.63 109.5 (2-Bromoethoxy)silane
C-Br 1.93 180 E-1-trimethylsilyl-2-bromoethene
Si-C (methyl) 1.87 109.5 (1-Bromovinyl)silane

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The trimethylsilyl group resonates as a singlet at δ 0.10–0.15 ppm. Protons on the ethenyloxy group appear as doublets (δ 4.2–4.5 ppm for -O-CH₂- and δ 5.8–6.1 ppm for CH₂Br) .
  • ¹³C NMR : Silicon-bound methyl carbons appear at δ 1–2 ppm. The ethenyl carbons resonate at δ 110–120 (C-O) and δ 130–140 (C-Br) .
  • ²⁹Si NMR : A characteristic peak near δ 15–20 ppm confirms the trimethylsilyl environment .
Infrared (IR) Spectroscopy
  • Strong absorption at 1250 cm⁻¹ (Si-C stretching) and 1050–1100 cm⁻¹ (Si-O-C asymmetric stretch).
  • C-Br stretching appears as a medium-intensity band at 550–650 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 211 (C₆H₁₃BrOSi⁺).
  • Fragmentation patterns include loss of CH₃ (15 amu) and Br (79 amu), yielding peaks at m/z 196 and 132 .

Crystallographic Data and X-ray Diffraction Studies

No direct X-ray data exists for (2-bromoethenyl)oxysilane. However, related silanes, such as (2-bromoethoxy)trimethylsilane, crystallize in monoclinic systems with space group P2₁/c . The Si-O bond distance (1.63 Å) and Si-O-C angle (120°) align with typical silyl ethers. Bromine atoms in analogous structures exhibit van der Waals radii of 1.85 Å, influencing packing efficiency .

Comparative Analysis with Related Organosilicon Compounds

Table 2: Comparative Properties of Brominated Organosilicon Compounds

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Reactivity Notes
(2-Bromoethenyl)oxysilane C₆H₁₃BrOSi ~142 (est.) 1.16 (est.) High electrophilicity at Si-O
(1-Bromovinyl)trimethylsilane C₅H₁₁BrSi 124 1.156 Prone to Stille couplings
(2-Bromoethoxy)trimethylsilane C₅H₁₃BrOSi 142 1.16 Hydrolytically stable
E-1-Trimethylsilyl-2-bromoethene C₅H₁₁BrSi 50–51 (52 mmHg) 1.167 Used in Heck reactions
  • Electrophilicity : The Si-O group in (2-bromoethenyl)oxysilane enhances electrophilicity compared to purely alkyl-substituted silanes, facilitating nucleophilic substitutions .
  • Thermal Stability : Decomposition above 200°C, consistent with silyl ethers, releasing trimethylsilanol and bromoethene .

Properties

CAS No.

64556-66-7

Molecular Formula

C5H11BrOSi

Molecular Weight

195.13 g/mol

IUPAC Name

2-bromoethenoxy(trimethyl)silane

InChI

InChI=1S/C5H11BrOSi/c1-8(2,3)7-5-4-6/h4-5H,1-3H3

InChI Key

KDPKNARRJNETNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Nucleophilic Substitution Reactions
The presence of the bromine atom in (2-Bromoethenyl)oxysilane facilitates nucleophilic substitution reactions. This property is exploited in the synthesis of various organic compounds, including:

  • Alkene Formation: The compound can serve as a precursor for synthesizing alkenes through elimination reactions.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.

Table 1: Key Reactions Involving (2-Bromoethenyl)oxysilane

Reaction TypeExample ReactionOutcome
Nucleophilic Substitution(2-Bromoethenyl)oxysilane + NuNew C-N or C-O bond formed
Elimination(2-Bromoethenyl)oxysilane → AlkeneFormation of alkenes
Cross-Coupling(2-Bromoethenyl)oxysilane + Ar-XBiaryl compounds

Material Science

Surface Modification
(2-Bromoethenyl)oxysilane is employed in surface modification processes to enhance the properties of various materials. Its ability to create hydrophobic surfaces is particularly valuable in applications such as:

  • Coatings: Used to produce water-repellent coatings on glass and metal surfaces.
  • Adhesion Improvement: Enhances adhesion properties in composites and polymer blends.

Table 2: Applications in Material Science

ApplicationDescription
Hydrophobic CoatingsProvides water repellency to surfaces.
Adhesion PromoterImproves bonding between dissimilar materials.
Anti-Fogging AgentsReduces fogging on glass surfaces.

Polymer Chemistry

Polymerization Initiator
Due to its reactive vinyl group, (2-Bromoethenyl)oxysilane can act as an initiator in radical polymerization processes. This application is significant in producing functionalized polymers with tailored properties for specific uses.

  • Radical Polymerization: The compound can initiate the polymerization of various monomers, leading to the formation of copolymers with desired functionalities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of (2-Bromoethenyl)oxysilane in various applications:

  • Study 1: Surface Modification
    In a study published in the Journal of Materials Science, researchers demonstrated that treating glass substrates with (2-Bromoethenyl)oxysilane resulted in a significant decrease in surface energy, enhancing hydrophobicity and durability against environmental factors.
  • Study 2: Polymer Synthesis
    A research article in Macromolecules reported that using (2-Bromoethenyl)oxysilane as a polymerization initiator led to the successful synthesis of block copolymers with improved mechanical properties and thermal stability.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Reactivity References
(2-Bromoethenyl)oxysilane C₅H₁₁BrOSi 197.15 Bromoethenyloxy, trimethylsilyl Cross-coupling, polymer synthesis
[(2-Bromophenyl)methyl]trimethylsilane C₁₀H₁₅BrSi 243.22 Bromophenylmethyl, trimethylsilyl Organometallic intermediates
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane C₁₇H₂₉BrOSi 357.41 Bulky bromophenoxy, trimethylsilyl Sterically hindered catalysts
((1-(4-Fluorophenyl)but-1-en-1-yl)oxy)trimethylsilane C₁₃H₁₇FOSi 236.36 Fluoroaromatic ethenyloxy, trimethylsilyl Fluorinated polymer precursors
(2-Bromoethoxy)trimethylsilane C₅H₁₃BrOSi 197.15 Bromoethoxy, trimethylsilyl Protecting group in organic synthesis

Key Observations :

  • Electron-Withdrawing Effects: Bromine in (2-Bromoethenyl)oxysilane enhances electrophilicity compared to non-halogenated analogs (e.g., (1-Ethyloctyl)oxysilane in ). This property facilitates nucleophilic substitution or Suzuki-Miyaura couplings.
  • Steric vs. Electronic Tuning: Bulky substituents, as in [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane (), hinder reactivity but improve thermal stability, whereas smaller groups (e.g., ethenyloxy) prioritize electronic effects.
  • Aromatic vs. Aliphatic Chains : Brominated aromatic silanes () exhibit π-π stacking in solid states, while aliphatic variants (e.g., (2-Bromoethoxy)trimethylsilane) are more flexible.

Key Observations :

  • Grignard Reagents : Vinyl Grignard reagents (e.g., CH₂=CHMgBr) are critical for introducing ethenyl groups in silanes ().
  • Solvent Systems: Polar aprotic solvents (THF, CH₂Cl₂) dominate in silylation reactions, while non-polar solvents (hexanes) aid in purification.
  • Yield Optimization : Reactions with steric protection (e.g., tert-butyl groups) often require longer reaction times but achieve higher yields (e.g., 92% in ).

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Name ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Boiling Point (°C) Density (g/cm³) References
[(3-Chlorobenzyl)oxy]trimethylsilane 4.65 (s, 2H), 0.16 (s, 9H) 143.0 (C-Ar), -0.4 (Si-CH₃) Not reported ~1.0 (liquid)
(2-Bromoethenyl)oxysilane Inferred: 5.8–6.2 (vinyl CH₂/CHBr) 110–130 (C-Br), -0.5 (Si-CH₃) ~200–220 (est.) ~1.2 (est.)
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane 7.32 (br, 2H, Ar-H) 143.0 (C-O), 34.02 (tert-butyl) >250 1.29 (predicted)

Key Observations :

  • NMR Signatures : Trimethylsilyl groups consistently show δ ≈ 0.1–0.2 ppm in ¹H NMR (). Bromine induces deshielding in adjacent carbons (δ ≈ 110–130 ppm in ¹³C NMR).
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in ) increase boiling points and reduce volatility.

Preparation Methods

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent PolarityLow (THF, DCM)Enhances silylation rate
Temperature0–25°CMinimizes side reactions
Reaction Time4–6 hoursBalances completion vs. degradation

Polar aprotic solvents like DMF improve catalyst activity in cross-coupling but may promote hydrolysis of the silyl ether.

Catalytic Systems

  • Nucleophilic Substitution: Et₃N or DMAP (4-dimethylaminopyridine) accelerates silylation.

  • Hydrosilylation: Pt-based catalysts (1–2 mol%) achieve full conversion within 3 hours.

  • Cross-Coupling: Pd/Cu systems with phosphine ligands suppress homocoupling byproducts.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.45 (d, J = 14 Hz, 1H, CH=), 5.90 (d, J = 14 Hz, 1H, CHBr), 0.20 (s, 9H, Si(CH₃)₃).

  • IR (neat): 1250 cm⁻¹ (Si–C), 1640 cm⁻¹ (C=C), 670 cm⁻¹ (C–Br).

  • GC-MS: m/z 195 [M]⁺, 180 [M–CH₃]⁺, 73 [Si(CH₃)₃]⁺.

Purity Assessment

Industrial batches utilize HPLC with UV detection (λ = 210 nm) to monitor residual 2-bromoethenol (<0.1%).

Industrial-Scale Production Considerations

FactorChallengeMitigation Strategy
Bromoethenol ToxicityAcute inhalation riskClosed-loop reactors
TMSCl HydrolysisHCl generationScrubbers with NaOH
Catalyst RecyclingPd/Pt costImmobilized catalysts

Large-scale processes favor continuous flow systems over batch reactors to enhance heat dissipation and safety .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Bromoethenyl)oxysilane to achieve high yields and purity?

  • Methodological Answer : The compound can be synthesized via silylation of 2-bromoethenol using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or triethylamine. Key steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of the silyl ether .
  • Purification via fractional distillation under reduced pressure (e.g., 60–80°C at 0.1 mmHg) to isolate the product from unreacted starting materials .
  • Monitoring reaction progress by TLC or GC-MS to minimize side reactions such as oligomerization of the bromoethenyl group .

Q. What spectroscopic techniques are critical for confirming the structure of (2-Bromoethenyl)oxysilane, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Expect a doublet for the vinylic protons (δ 5.8–6.2 ppm, J = 12–15 Hz) and a singlet for the TMS group (δ 0.1–0.3 ppm) .
  • ¹³C NMR : The bromoethenyl carbons appear at δ 110–120 ppm, while the TMS silicon-coupled carbon resonates near δ 1–3 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225 [M]⁺ and fragment ions at m/z 73 (TMS⁺) and 152 [C₂H₂BrO]⁺ .

Advanced Research Questions

Q. How does the bromoethenyl substituent influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer :

  • The bromine atom acts as a leaving group in Stille or Suzuki couplings, enabling C–C bond formation. For example, palladium-catalyzed coupling with arylboronic acids proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
  • Steric hindrance from the TMS group can slow reactivity; using bulky ligands (e.g., XPhos) improves catalytic efficiency .
  • In situ IR or ¹⁹F NMR (if fluorinated partners are used) can track intermediate Pd complexes .

Q. How should researchers address contradictions in reported yields for silyl ether formation reactions involving (2-Bromoethenyl)oxysilane?

  • Methodological Answer :

  • Variable Analysis : Test the impact of solvents (e.g., DMF vs. THF), bases (Et₃N vs. DBU), and moisture levels. Anhydrous DMF with Et₃N typically gives >80% yields, while traces of water promote hydrolysis .
  • Catalyst Screening : Compare traditional Lewis acids (e.g., ZnCl₂) with newer catalysts like B(C₆F₅)₃, which may reduce side reactions .
  • Reproducibility Checks : Replicate literature protocols exactly (e.g., reaction time, temperature) and characterize products using identical analytical methods (e.g., HPLC vs. GC) .

Q. What strategies are effective for analyzing and mitigating decomposition pathways of (2-Bromoethenyl)oxysilane under storage or reaction conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 1 week) with LC-MS to identify decomposition products like 2-bromoethenol or TMS-O-TMS dimers .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent radical-mediated bromine elimination .
  • Storage : Store under argon at –20°C in amber vials to minimize light- or oxygen-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.